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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 2-Amino-1,2-
diphenylethanol, a compound of interest in pharmaceutical research and organic synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and

drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a material. Below are the ¹H and ¹³C NMR data for 2-Amino-1,2-diphenylethanol.

¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.15 - 7.35 m 10H
Aromatic protons (2 x

C₆H₅)

4.85 d 1H CH-OH

4.25 d 1H CH-NH₂

2.50 br s 3H NH₂ and OH

Table 1: ¹H NMR spectral data for 2-Amino-1,2-diphenylethanol.
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¹³C NMR Data

Chemical Shift (ppm) Assignment

142.8 Aromatic C

140.5 Aromatic C

128.4 Aromatic CH

128.2 Aromatic CH

127.8 Aromatic CH

127.1 Aromatic CH

77.5 CH-OH

60.8 CH-NH₂

Table 2: ¹³C NMR spectral data for 2-Amino-1,2-diphenylethanol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of 2-
Amino-1,2-diphenylethanol exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3370 - 3280 Strong, Broad O-H and N-H stretching

3060 - 3030 Medium Aromatic C-H stretching

2920 - 2850 Medium Aliphatic C-H stretching

1600, 1495, 1450 Medium to Strong Aromatic C=C stretching

1060 Strong C-O stretching

760, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Table 3: Key IR absorption bands for 2-Amino-1,2-diphenylethanol.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of 2-Amino-1,2-diphenylethanol
provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

213 5 [M]⁺ (Molecular Ion)

107 100 [C₇H₇O]⁺ / [C₆H₅CHOH]⁺

106 95 [C₇H₆O]⁺ / [C₆H₅CO]⁺

79 30 [C₆H₇]⁺

77 40 [C₆H₅]⁺

Table 4: Mass spectrometry data for 2-Amino-1,2-diphenylethanol.[1][2]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

While specific instrument parameters may vary, the following provides a general overview of

the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AC-300 or similar 300 or 400 MHz NMR spectrometer was used.

[3][4]

Sample Preparation: A few milligrams of the 2-Amino-1,2-diphenylethanol sample were

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR,

typically 16-32 scans were accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024)

were required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument was utilized.

[3][4]

Sample Preparation:

KBr Wafer Technique: A small amount of the solid sample was ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.[3][4]

Attenuated Total Reflectance (ATR): A small amount of the sample was placed directly on

the ATR crystal (e.g., DuraSamplIR II).[3][4]

Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-

400 cm⁻¹). A background spectrum was collected and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a

direct infusion mass spectrometer was used.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Data Acquisition: The mass spectrum was recorded over a mass range (e.g., m/z 40-400).

The resulting spectrum shows the relative abundance of different fragment ions.

Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Figure 1: General workflow for the spectroscopic analysis of 2-Amino-1,2-diphenylethanol.**
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NMR Spectroscopy Logical Flow
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Figure 2: Logical flow diagram of Nuclear Magnetic Resonance (NMR) spectroscopy.**
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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